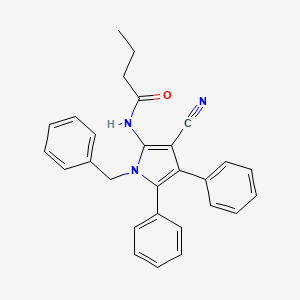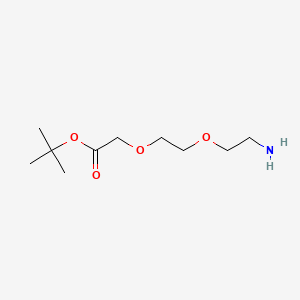![molecular formula C15H9FN2 B2730107 2-[Cyano(phenyl)methyl]-6-fluorobenzenecarbonitrile CAS No. 338791-66-5](/img/structure/B2730107.png)
2-[Cyano(phenyl)methyl]-6-fluorobenzenecarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-[Cyano(phenyl)methyl]-6-fluorobenzenecarbonitrile” is a biochemical used for proteomics research . It has a molecular weight of 236.24 and a molecular formula of C15H9FN2 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 15 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, and 2 nitrogen atoms .Scientific Research Applications
Novel Synthesis Methods
- Electrophilic Cyanation: A benign electrophilic cyanation reagent, N-Cyano-N-phenyl-p-methylbenzenesulfonamide, facilitates the synthesis of various benzonitriles, including 2-[Cyano(phenyl)methyl]-6-fluorobenzenecarbonitrile derivatives, from (hetero)aryl bromides. This process allows for the efficient creation of pharmaceutical intermediates through chemoselective monocyanation of dibromoarenes (Anbarasan, Neumann, & Beller, 2011).
Organic Electronics and Luminescence
- Optoelectronic Properties Tuning: The synthesis of bicarbazole/cyanobenzene hybrid compounds demonstrates the systematic tuning of optoelectronic properties. Adjustments in substituents from electron-donating to accepting units on cyanobenzene have shown potential applications in organic light-emitting diodes (OLEDs) as host or dopant materials, enhancing fluorescence emission and semiconductivity (Cao et al., 2018).
Photoluminescent Materials
- Self-Assessing Photoluminescent Polyurethanes: Utilizing cyano-substituted oligo(p-phenylene vinylene) molecules, self-assessing elastomers have been developed. These materials change their photoluminescence color in response to applied strain, indicating potential in self-assessment and sensing applications (Crenshaw & Weder, 2006).
Properties
IUPAC Name |
2-[cyano(phenyl)methyl]-6-fluorobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9FN2/c16-15-8-4-7-12(14(15)10-18)13(9-17)11-5-2-1-3-6-11/h1-8,13H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRVFSABWCMXEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C2=C(C(=CC=C2)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-(azepan-1-yl)-2-oxoethyl)-4-cyclopropyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2730026.png)
![4-butoxy-N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2730028.png)
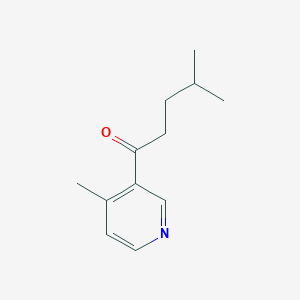
![(E)-3-[4-(benzyloxy)phenyl]-N-(4-chlorobenzyl)-2-propenamide](/img/structure/B2730033.png)


![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2730036.png)
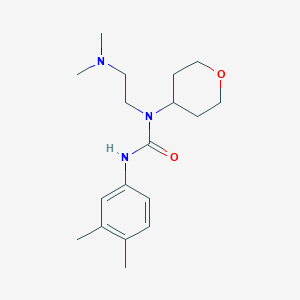
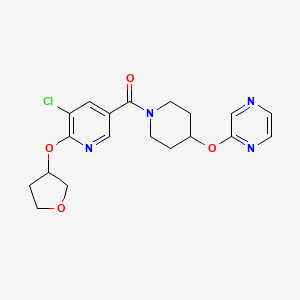
![2-(3,4-dimethoxyphenyl)-5-((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2730039.png)
![3-phenylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2730041.png)
